Cas no 2763776-49-2 (8-Methoxy-6-methyl-3-nitroquinolin-4-ol)
8-Methoxy-6-methyl-3-nitroquinolin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 8-methoxy-6-methyl-3-nitroquinolin-4-ol
- Z5211323832
- 8-Methoxy-6-methyl-3-nitroquinolin-4-ol
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- Inchi: 1S/C11H10N2O4/c1-6-3-7-10(9(4-6)17-2)12-5-8(11(7)14)13(15)16/h3-5H,1-2H3,(H,12,14)
- InChI Key: VEXOWABFEQNNNW-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(C)=CC2C(C(=CNC=21)[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 374
- XLogP3: 1.9
- Topological Polar Surface Area: 84.2
8-Methoxy-6-methyl-3-nitroquinolin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33047930-1g |
8-methoxy-6-methyl-3-nitroquinolin-4-ol |
2763776-49-2 | 95% | 1g |
$728.0 | 2023-09-04 | |
| Enamine | EN300-33047930-5g |
8-methoxy-6-methyl-3-nitroquinolin-4-ol |
2763776-49-2 | 95% | 5g |
$2110.0 | 2023-09-04 | |
| Enamine | EN300-33047930-10g |
8-methoxy-6-methyl-3-nitroquinolin-4-ol |
2763776-49-2 | 95% | 10g |
$3131.0 | 2023-09-04 | |
| Enamine | EN300-33047930-0.05g |
8-methoxy-6-methyl-3-nitroquinolin-4-ol |
2763776-49-2 | 95.0% | 0.05g |
$168.0 | 2025-02-19 | |
| Enamine | EN300-33047930-0.1g |
8-methoxy-6-methyl-3-nitroquinolin-4-ol |
2763776-49-2 | 95.0% | 0.1g |
$252.0 | 2025-02-19 | |
| Enamine | EN300-33047930-0.25g |
8-methoxy-6-methyl-3-nitroquinolin-4-ol |
2763776-49-2 | 95.0% | 0.25g |
$361.0 | 2025-02-19 | |
| Enamine | EN300-33047930-0.5g |
8-methoxy-6-methyl-3-nitroquinolin-4-ol |
2763776-49-2 | 95.0% | 0.5g |
$569.0 | 2025-02-19 | |
| Enamine | EN300-33047930-1.0g |
8-methoxy-6-methyl-3-nitroquinolin-4-ol |
2763776-49-2 | 95.0% | 1.0g |
$728.0 | 2025-02-19 | |
| Enamine | EN300-33047930-2.5g |
8-methoxy-6-methyl-3-nitroquinolin-4-ol |
2763776-49-2 | 95.0% | 2.5g |
$1428.0 | 2025-02-19 | |
| Enamine | EN300-33047930-5.0g |
8-methoxy-6-methyl-3-nitroquinolin-4-ol |
2763776-49-2 | 95.0% | 5.0g |
$2110.0 | 2025-02-19 |
8-Methoxy-6-methyl-3-nitroquinolin-4-ol Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 8-Methoxy-6-methyl-3-nitroquinolin-4-ol
Recent Advances in the Study of 8-Methoxy-6-methyl-3-nitroquinolin-4-ol (CAS: 2763776-49-2)
The compound 8-Methoxy-6-methyl-3-nitroquinolin-4-ol (CAS: 2763776-49-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the synthetic versatility of 8-Methoxy-6-methyl-3-nitroquinolin-4-ol, with optimized protocols yielding high purity and scalability. Researchers have employed advanced techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular structure, ensuring its suitability for further pharmacological evaluation. The presence of the nitro and methoxy groups in the quinoline scaffold is believed to contribute to its bioactivity, particularly in antimicrobial and anticancer contexts.
In vitro assays have demonstrated promising results, with 8-Methoxy-6-methyl-3-nitroquinolin-4-ol showing potent inhibitory effects against a range of bacterial strains, including multidrug-resistant pathogens. Mechanistic studies suggest that the compound disrupts bacterial cell wall synthesis, a finding that could pave the way for novel antibiotics. Additionally, preliminary data indicate selective cytotoxicity against certain cancer cell lines, with minimal effects on normal cells, highlighting its potential as a targeted therapeutic agent.
Further research is exploring the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Early results suggest favorable oral bioavailability and metabolic stability, although more extensive in vivo studies are needed to confirm these findings. Computational modeling has also been employed to predict potential drug-target interactions, identifying several key enzymes and receptors that may mediate its biological effects.
In conclusion, 8-Methoxy-6-methyl-3-nitroquinolin-4-ol represents a promising candidate for further development in both antimicrobial and anticancer drug discovery. Its unique chemical structure and demonstrated bioactivity warrant continued investigation, with future studies aimed at optimizing its efficacy and safety profiles. This compound exemplifies the potential of quinoline derivatives in addressing unmet medical needs, particularly in the era of increasing antibiotic resistance and complex cancer therapeutics.
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